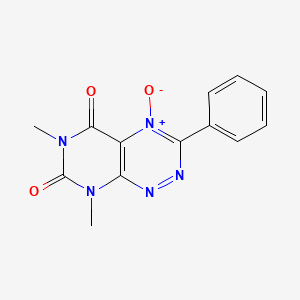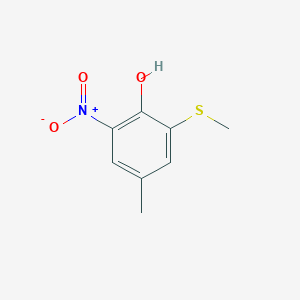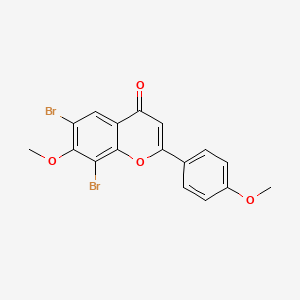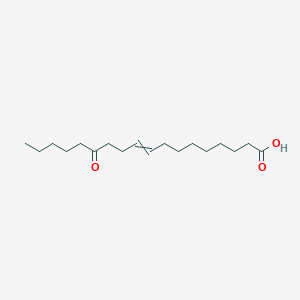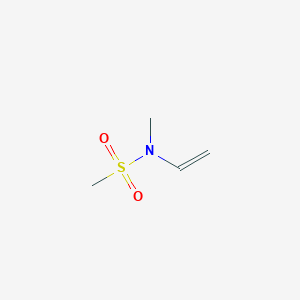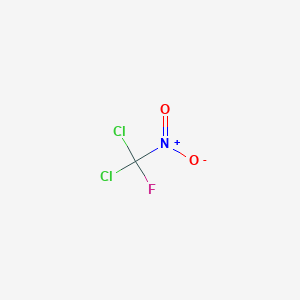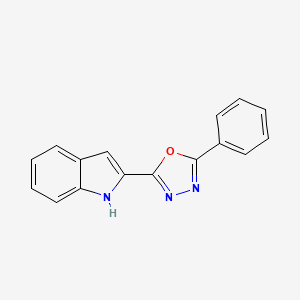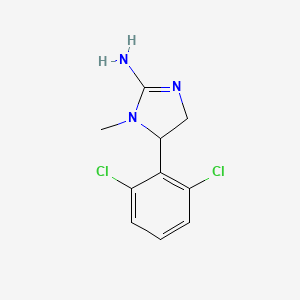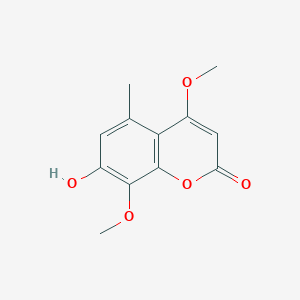![molecular formula C9H14N2S B14659357 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol CAS No. 49850-74-0](/img/structure/B14659357.png)
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is a compound that features a pyridine ring attached to an ethylamine chain, which is further connected to an ethanethiol group. This compound is of interest due to its unique structure, which combines the properties of pyridine, amine, and thiol groups, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, resulting in a nitrile intermediate. Finally, the nitrile is reduced using sodium and ammonium chloride in ethanol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. As a histamine agonist, it binds to and activates histamine receptors, particularly the H1 subtype . This activation can lead to various physiological responses, including vasodilation and increased vascular permeability. Additionally, its thiol group can interact with metal ions, making it useful in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethyl)pyridine: Similar structure but lacks the thiol group.
2-(2-Pyridyl)ethylamine: Another related compound with similar properties but different functional groups.
Uniqueness
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is unique due to the presence of both amine and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in both synthetic chemistry and biological research.
Propiedades
Número CAS |
49850-74-0 |
|---|---|
Fórmula molecular |
C9H14N2S |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-ylethylamino)ethanethiol |
InChI |
InChI=1S/C9H14N2S/c12-8-7-10-6-4-9-3-1-2-5-11-9/h1-3,5,10,12H,4,6-8H2 |
Clave InChI |
BGZXZJGBUGCVLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


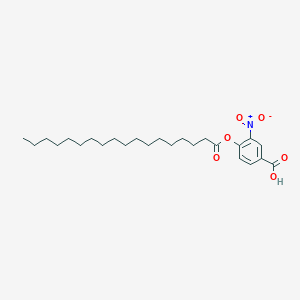
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
